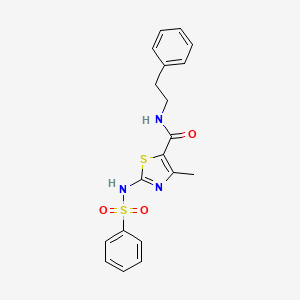

4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide

Description

Thiazole carboxamides are a prominent class of heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. The compound 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide features a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 5 with a phenethyl carboxamide moiety. Its synthesis typically involves coupling substituted thiazole carboxylates with amines (e.g., phenethylamine) using classic coupling reagents (e.g., EDC/HATU) .

Properties

IUPAC Name |

2-(benzenesulfonamido)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-14-17(18(23)20-13-12-15-8-4-2-5-9-15)26-19(21-14)22-27(24,25)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEVDHVEKPVWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylthiazole-5-carboxylic acid with phenethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with phenylsulfonyl chloride to introduce the phenylsulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide, exhibit promising anticancer properties. Research indicates that compounds with similar structures can modulate the tumor microenvironment and induce apoptosis in cancer cells.

Case Study Example :

A study investigated a series of thiazole derivatives for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an average IC50 value of approximately 13 μM, indicating effective cytotoxicity against these cells. Mechanistic studies suggested that the compound's action involved the stabilization of p53 and upregulation of HIF-1, both crucial in cancer progression and treatment response .

Targeting Specific Biological Pathways

The sulfonamide moiety present in this compound allows for interactions with specific enzymes and receptors involved in disease pathways. This feature is particularly relevant in developing targeted therapies for conditions like hypertension and certain types of cancer.

Research Insights :

Investigations into the mechanism of action revealed that the compound could inhibit angiogenesis, a critical process in tumor growth and metastasis. This was assessed through various models that showed reduced neovascularization and increased apoptotic markers in treated cells .

Mechanism of Action

The mechanism of action of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxamides

Substituent Variations

- Position 2 Modifications: The target compound’s phenylsulfonamido group contrasts with analogs such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide () and N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (), which feature aryl or trifluoromethyl groups. Sulfonamido groups may enhance hydrogen bonding and solubility compared to hydrophobic substituents like trifluoromethyl .

Position 5 Modifications :

Anticancer Activity

- 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () showed IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells, attributed to thioamide and hydrazone moieties enhancing DNA intercalation .

- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide () achieved 48% inhibition in A-549 lung cancer cells, with chloro and methyl groups optimizing activity .

- Dasatinib (), a clinically approved thiazole carboxamide, targets tyrosine kinases, highlighting the scaffold’s versatility in drug development .

Antibacterial Activity

- Nitrothiophene carboxamides (e.g., Compound 8 in ) exhibit narrow-spectrum antibacterial activity, likely due to the electron-withdrawing trifluoromethyl group disrupting bacterial membranes .

Physicochemical and Pharmacokinetic Properties

- Melting Points: Analogous compounds like 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide () melt at 208–212°C, suggesting high crystallinity, which may influence formulation stability .

- Lipophilicity : The target’s phenethyl group likely increases logP compared to N-(3-fluorophenyl)imidazo[2,1-b]thiazole-5-carboxamide (), which contains a polar piperazine moiety .

Comparative Data Table

*Biological data for the target compound require experimental validation.

Biological Activity

4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide can be represented as follows:

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 342.40 g/mol

The presence of the thiazole ring, phenylsulfonamide group, and carboxamide functionalities contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole compounds possess antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potential clinical applicability.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide | 32 | Staphylococcus aureus |

| 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide | 64 | Escherichia coli |

These results suggest that the compound may be effective against common bacterial pathogens, warranting further investigation into its use as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively. In vitro studies indicate that 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

A notable study reported an IC50 value of approximately 15 μM for this compound against MCF-7 cells, indicating significant cytotoxic effects . The apoptotic effects were confirmed through assays measuring caspase activation and DNA fragmentation.

Anti-inflammatory Effects

Thiazoles have been recognized for their anti-inflammatory properties. The compound under investigation has shown promise in reducing pro-inflammatory cytokine levels in various cell models. In particular, it has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

Case Studies

- Case Study on Anticancer Efficacy : A study involving the administration of 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide in a mouse model demonstrated a reduction in tumor size when compared to control groups. The study employed both solid tumor and ascites models, confirming the compound's ability to modulate the tumor microenvironment favorably .

- Antimicrobial Efficacy Study : In another investigation, the compound was tested against a panel of bacterial strains, demonstrating varying degrees of effectiveness. The results highlighted its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for preparing 4-methyl-N-phenethyl-2-(phenylsulfonamido)thiazole-5-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Thiourea or thioamide precursors react with α-haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .

- Sulfonamide introduction : Phenylsulfonyl chloride reacts with the amino group of the thiazole intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

- Carboxamide coupling : The phenethylamine group is introduced via amide bond formation using coupling agents like EDCI or HOBt . Key intermediates include 4-methylthiazole-5-carboxylic acid derivatives and sulfonamide-functionalized precursors.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group on thiazole), δ 7.2–8.0 ppm (aromatic protons from phenylsulfonamide and phenethyl groups) .

- ¹³C NMR : Signals at ~165 ppm (carboxamide carbonyl), ~150 ppm (thiazole C-2), and ~125–140 ppm (aromatic carbons) .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O), ~1350 cm⁻¹ (sulfonamide S=O), and ~3300 cm⁻¹ (N-H) .

- MS : Molecular ion peak matching the molecular formula (e.g., m/z 427 for C₁₉H₁₉N₃O₃S₂) and fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How do substituents on the phenylsulfonamide group influence the compound’s bioactivity, and what experimental strategies can resolve contradictory structure-activity data?

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring may enhance binding to hydrophobic enzyme pockets, while bulky groups reduce solubility .

- Contradiction resolution :

- Dose-response assays : Compare IC₅₀ values across analogs under standardized conditions.

- Molecular docking : Validate interactions with target proteins (e.g., kinases) using software like AutoDock .

- Solubility studies : Use HPLC to correlate logP values with activity trends .

Q. What methodologies optimize the reaction yield of the carboxamide coupling step, particularly when scaling up synthesis?

- Catalyst selection : EDCI/HOBt systems improve coupling efficiency compared to DCC .

- Solvent optimization : Dichloromethane or DMF enhances solubility of aromatic intermediates .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Workflow : Pilot small-scale reactions (1–5 mmol) with TLC monitoring before scaling to >50 mmol .

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer) for this compound?

- Standardized assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer profiling to ensure reproducibility .

- Mechanistic studies :

- Enzyme inhibition assays : Test against specific targets (e.g., topoisomerase II for anticancer activity) .

- Cytotoxicity profiling : Compare selectivity indices (SI) between cancer and normal cell lines .

Data Analysis & Experimental Design

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Docking simulations : MOE or Schrödinger Suite for binding affinity analysis with proteins like COX-2 or EGFR .

- QSAR models : Train models using datasets of similar thiazole derivatives to predict logP, pKa, and solubility .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C for 24–72 hours .

- Analytical monitoring : Use HPLC-DAD to track degradation products and LC-MS/MS to identify fragments .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Comparative Studies

Q. How does the bioactivity of this compound compare to structurally related thiazole-carboxamide derivatives?

Q. What strategies reconcile conflicting spectral data (e.g., NMR shifts) reported for similar thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.